Chiauranib
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Description
Chiauranib also known as orally available, small molecule inhibitor of select serine-threonine kinases, including aurora kinase B (aurora B), vascular endothelial growth factor receptors (VEGFRs), stem cell factor receptor (c-KIT), and platelet-derived growth factor receptors (PDGFRs), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the activity of aurora B, VEGFRs, c-kit and PDGFRs, which may result in a decrease in the proliferation of tumor cells that overexpress these kinases. These kinases are overexpressed by a variety of cancer cell types.
Scientific Research Applications
Multi-Target Inhibitor in Cancer Therapy
Chiauranib has emerged as a novel orally active multi-target inhibitor, simultaneously targeting angiogenesis-related kinases (VEGFR2, VEGFR1, VEGFR3, PDGFRα, and c-Kit), mitosis-related kinase Aurora B, and chronic inflammation-related kinase CSF-1R. A study demonstrated its potential in treating patients with advanced solid tumors and lymphoma, highlighting its safety and preliminary antitumor activity (Sun et al., 2019).
Small Cell Lung Cancer Treatment
This compound has shown promise in treating small cell lung cancer (SCLC), particularly in patients who have undergone multiple lines of chemotherapy. A phase 2 study revealed its effectiveness and tolerability, providing a foundation for further clinical evaluation (Shi et al., 2021).
Impact on Colorectal Cancer
Research indicates that this compound selectively inhibits colorectal cancer (CRC) growth, particularly in KRAS wild-type cells. It works by increasing ROS production and activating the p53 signaling pathway, offering a rationale for its clinical evaluation in treating KRAS wild-type CRC (Yin et al., 2020).
Effectiveness Against Transformed Follicular Lymphoma
In transformed follicular lymphoma (t-FL), this compound shows significant efficacy. It inhibits tumor growth and migration, induces apoptosis, and alters the VEGFR2/ERK/STAT3 signaling pathway. This positions this compound as a potential therapy for t-FL (Tang et al., 2022).
Role in Acute Myeloid Leukemia
This compound (CS2164) effectively suppresses acute myeloid leukemia (AML) cell growth by inhibiting VEGFR2 signaling. It induces apoptosis and is effective irrespective of disease status and genetic mutations, suggesting its role in AML treatment (Deng et al., 2019).
Properties
Molecular Formula |
C30H30Cl2F2N2O8S |
---|---|
Appearance |
white solid powder |
Synonyms |
Chiauranib; CS2164; CS-2164; CS 2164.; NONE |
Origin of Product |
United States |
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